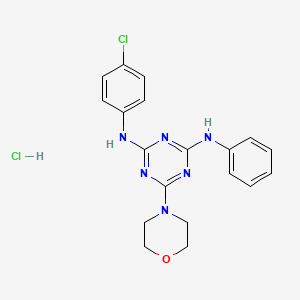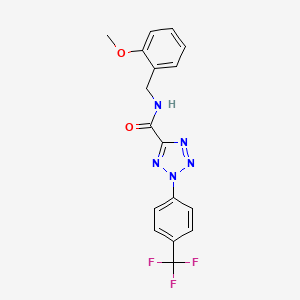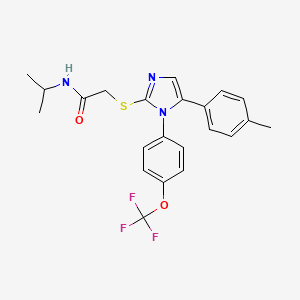![molecular formula C17H14FN3O3 B2861716 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide CAS No. 1788772-54-2](/img/structure/B2861716.png)
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide is a synthetic compound characterized by the presence of a pyrimidine ring, fluorophenoxy group, and furan-2-carboxamide moiety. Its unique structure imparts distinctive chemical and biological properties, making it an intriguing subject for research in various scientific fields.
Preparation Methods
Synthetic Routes
The synthesis of N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenoxy group through nucleophilic substitution. Finally, the furan-2-carboxamide group is attached via an amide coupling reaction.
Reaction Conditions
Formation of Pyrimidine Ring: : Using dimethylformamide and phosphorus oxychloride as the catalyst, the pyrimidine ring is synthesized.
Introduction of Fluorophenoxy Group: : The fluorophenoxy group is introduced using potassium carbonate and dimethyl sulfoxide.
Amide Coupling: : The final amide linkage is formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-dimethylacetamide.
Industrial Production Methods
Industrial production often relies on flow chemistry techniques to enhance yield and reduce reaction times. Continuous flow reactors enable better control of reaction conditions and scalability for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: : Reduction reactions can affect the pyrimidine ring or the amide group.
Substitution: : Substitution reactions are common at the fluorophenoxy group, which can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Furan rings can be converted to carbonyl derivatives.
Reduction: : Amino derivatives of the pyrimidine ring.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, the compound is a useful intermediate for synthesizing more complex molecules. Its unique functional groups make it a versatile building block for drug discovery and materials science.
Biology
The fluorophenoxy group imparts high affinity and selectivity for certain biological targets. This makes the compound useful in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential applications in medicinal chemistry include serving as a scaffold for developing new therapeutic agents. Its ability to interact with biological macromolecules positions it as a candidate for drug development in fields such as oncology and infectious diseases.
Industry
Industrially, the compound's stable structure and reactivity profile make it suitable for use in coatings, polymers, and specialty chemicals.
Mechanism of Action
The compound interacts primarily with biological macromolecules through hydrogen bonding and hydrophobic interactions. The fluorophenoxy group enhances binding affinity by facilitating π-π stacking with aromatic amino acids in proteins. The furan-2-carboxamide moiety acts as a key pharmacophore, targeting specific enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Compared to structurally similar compounds like N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide or N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide, the presence of the fluorine atom in N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide imparts higher electron-withdrawing capacity, increasing its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust performance under stringent conditions.
Similar Compounds
N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-iodophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Curiosity satisfied? Anything else you’d like to explore?
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMUIGCOKAXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
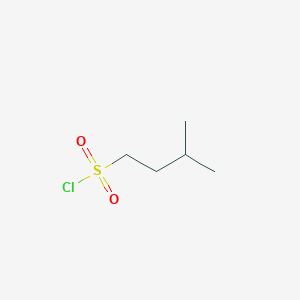
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
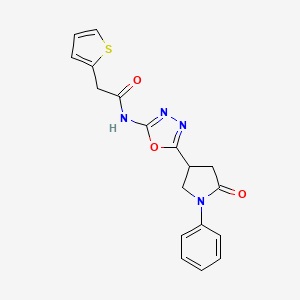
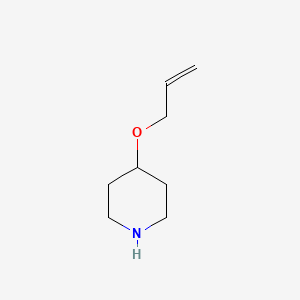
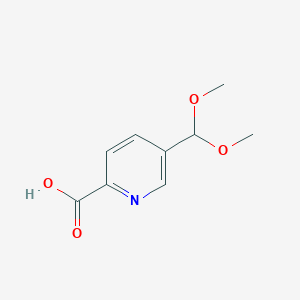
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
